molecular formula C15H22N2O3S B2972114 Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate CAS No. 1396864-62-2

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate

Cat. No. B2972114
CAS RN: 1396864-62-2
M. Wt: 310.41
InChI Key: YNWMYWYPRNFCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate, also known as TTA-621 or TTA-A2, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate is not fully understood. It is believed to exert its effects by modulating the activity of certain ion channels in the nervous system. Specifically, it has been found to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to have a protective effect on neurons in the brain, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate in lab experiments is that it has been extensively studied and its effects are well characterized. Additionally, it has been found to have a relatively low toxicity profile, which makes it a safer alternative to other compounds with similar effects. However, one limitation of using this compound is that it may not be effective in all animal models or in humans, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate. One area of interest is its potential use in the treatment of chronic pain, which is a major public health issue. Additionally, further research is needed to understand the exact mechanism of action of this compound and to identify other potential therapeutic targets. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate involves the reaction of 4-(thiophen-2-yl)piperidine-1-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to obtain the final compound.

Scientific Research Applications

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

properties

IUPAC Name

ethyl 2-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-2-20-15(19)10-16-14(18)11-17-7-5-12(6-8-17)13-4-3-9-21-13/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWMYWYPRNFCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.